4-Cyclopropoxy-3-iodoaniline
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Overview
Description
4-Cyclopropoxy-3-iodoaniline is an organic compound with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol . It is characterized by the presence of a cyclopropoxy group and an iodine atom attached to an aniline ring. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-iodoaniline typically involves the iodination of aniline derivatives. One common method includes the reaction of 4-cyclopropoxyaniline with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the presence of palladium catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted anilines and cyclopropoxy derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Cyclopropoxy-3-iodoaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The cyclopropoxy group and iodine atom play crucial roles in its binding affinity and reactivity . The pathways involved often include nucleophilic substitution and oxidative addition reactions .
Comparison with Similar Compounds
Similar Compounds
4-Iodoanisole: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
4-Iodoaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Iodotoluene: Contains a methyl group instead of a cyclopropoxy group.
Properties
Molecular Formula |
C9H10INO |
---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-iodoaniline |
InChI |
InChI=1S/C9H10INO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2 |
InChI Key |
ZLLVVEQWXFORMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)N)I |
Origin of Product |
United States |
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